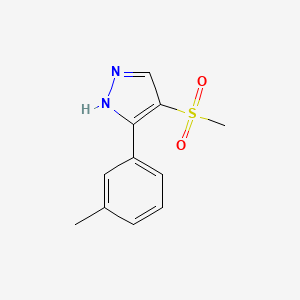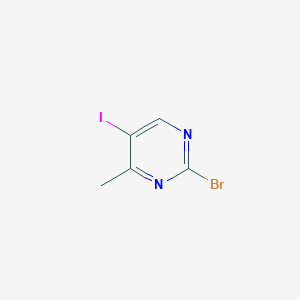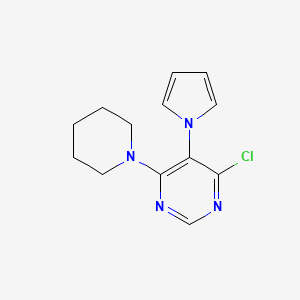
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride typically involves the chloromethylation of 2-(methylthio)pyrimidine. This reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and degradation of the product.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and industrial processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as UV resistance or enhanced stability.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride include other chloromethylated pyrimidines and thio-substituted pyrimidines. These compounds share similar chemical properties but may differ in their reactivity and biological activities. For example:
4-(Chloromethyl)pyrimidine hydrochloride:
2-(Methylthio)pyrimidine: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
Propriétés
Formule moléculaire |
C6H8Cl2N2S |
|---|---|
Poids moléculaire |
211.11 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methylsulfanylpyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H |
Clé InChI |
XJWUHQCPKZPWNK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



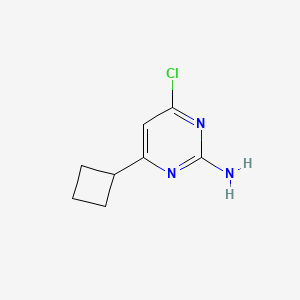
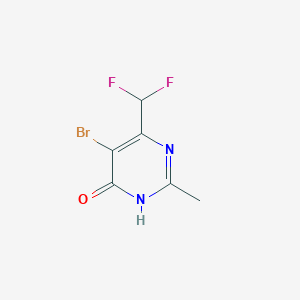
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
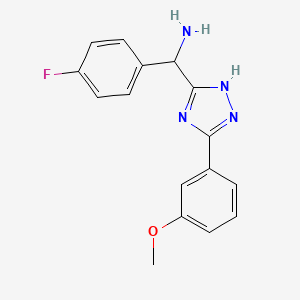
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)



